![molecular formula C6H11ClN4O B2736062 2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride CAS No. 2137895-63-5](/img/structure/B2736062.png)
2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride” is a chemical compound that is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It is a white to pale yellow crystalline powder and is used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of this compound involves several steps . The first step involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . The second step involves adding chlorobenzene and trifluoroacetic anhydride, adding the 2 under the action of stirring, heating, adding methanesulfonic acid into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain 4 . The final step involves adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle . After reaction, filtering, washing and concentrating, residues are mixed with an ethanol solution of hydrogen chloride . After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo [4,3- a ]pyrazine platform . This platform provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its white to pale yellow crystalline powder form . When the R2 substituent group is an aliphatic chain, it can increase the lipophilic nature of the compounds, thereby making the molecules more cell permeable .科学的研究の応用
- The piperazine-fused triazoles, including this compound, serve as valuable building blocks in medicinal chemistry. Researchers have developed approaches to synthesize derivatives of [1,2,4]triazolo[4,3-a]pyrazine, starting from readily available reagents. These derivatives can be used to create a diverse library of triazolopyrazines with various substituents at position 3. The potential for further synthetic applications in drug-oriented synthesis has been demonstrated .
- This compound plays a crucial role as a pharmaceutical intermediate in the preparation of Sitagliptin phosphate . Sitagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. The synthesis of Sitagliptin involves the use of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .
- Researchers have investigated contamination issues related to N-nitrosamines in Sitagliptin drug products. Specifically, they studied N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine. These compounds are relevant due to their presence in Sitagliptin formulations and the need to ensure product safety .
- Fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested for antibacterial activity. The minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains were determined. These findings highlight the potential of this compound class in combating bacterial infections .
- The concept of “privileged structures” in drug discovery recognizes certain core frameworks as platforms for derivatization. While not a guaranteed recipe for success, compounds based on privileged scaffolds often exhibit desirable properties. Triazolo[4,3-a]pyrazines can be considered such privileged scaffolds, offering opportunities for lead optimization and hit identification .
- Beyond specific applications, this compound serves as a versatile intermediate and reagent in organic synthesis. Its trifluoromethyl group and triazolopyrazine core contribute to its utility in diverse chemical transformations .
Medicinal Chemistry Building Blocks
Sitagliptin Synthesis
N-Nitroso-Triazolopyrazine Contamination Study
Antibacterial Activity
Privileged Scaffold Approach
Chemical Intermediates and Reagents
将来の方向性
The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This compound plays an important role in the process of synthetic drugs . It is a sitagliptin pharmaceutical intermediate that is used to prepare the sitagliptin phosphate sheet, a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor . This suggests that it has vast market prospects .
特性
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-6(11)10-3-2-7-4-5(10)8-9;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDUUNHEMEBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2CCNCC2=N1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-A]pyrazin-3(2H)-one hydrochloride | |
CAS RN |
2137895-63-5 |
Source
|
Record name | 2-methyl-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。